![molecular formula C15H18N2O3 B2987360 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 475638-35-8](/img/structure/B2987360.png)
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (DTAQ) is an organic compound that has become increasingly important in the field of medicinal research. It is a highly versatile compound that has been used in a variety of applications including drug synthesis, drug discovery, and drug delivery. DTAQ has been studied extensively in recent years and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Anticancer Potential
Stability-Indicating HPLC Method for Determination : This study highlights the anticancer properties of 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), a synthetic analogue of vasicine. It's reported for its potential in pre-clinical studies as an anticancer agent, along with other activities like bronchodilation and anti-inflammatory. A specific HPLC method was developed for its analysis and stability assessment, emphasizing its significant degradation under alkaline conditions but stability under acidic, oxidative, thermal, and photolytic stresses (Sharma, Upadhyay, & Mahindroo, 2016).
Antihypertensive Agents
Alpha 1-Adrenoceptor Antagonists : Several studies have explored the role of quinazoline derivatives as alpha 1-adrenoceptor antagonists, showing promise as antihypertensive agents. These studies demonstrate the compounds' high binding affinity and selectivity for alpha 1-adrenoceptors, with some showing activity comparable or superior to that of known antihypertensive drugs like prazosin (Campbell & Plews, 1987; Campbell et al., 1988).
Antimalarial Activity
Synthesis and Evaluation of 6,7-Dimethoxyquinazoline-2,4-diamines : Research into quinazoline derivatives has also included the synthesis of compounds with significant antimalarial activity. A notable compound, SSJ-717, has been identified as a promising drug lead for malaria treatment, highlighting the therapeutic versatility of the quinazoline scaffold (Mizukawa et al., 2021).
Antiviral Activities
Evaluation Against Respiratory and Biodefense Viruses : Novel quinazolin-4(3H)-one derivatives were synthesized and tested for their antiviral activities against various viruses, including influenza A and severe acute respiratory syndrome corona. Some compounds exhibited significant inhibitory effects, suggesting potential applications in treating viral infections (Selvam et al., 2007).
Antimicrobial Activity
Polyhalobenzonitrile Quinazolin-4(3H)-one Derivatives : A study on polyhalobenzonitrile quinazolin-4(3H)-one derivatives showcased their antimicrobial properties against a variety of bacterial and fungal strains. This research signifies the compound's potential in developing new antimicrobial agents, with certain derivatives demonstrating high efficacy (Shi et al., 2013).
Propriétés
IUPAC Name |
2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNCLSLEFOXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B2987279.png)
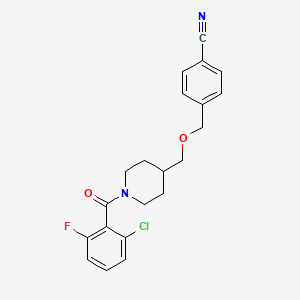
![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
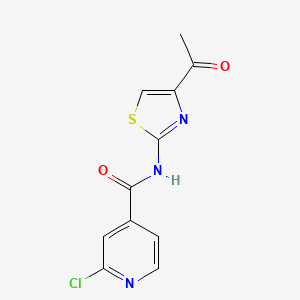
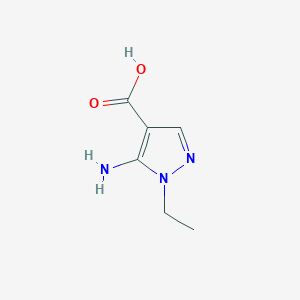
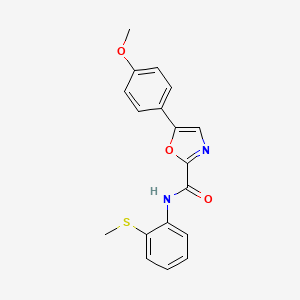
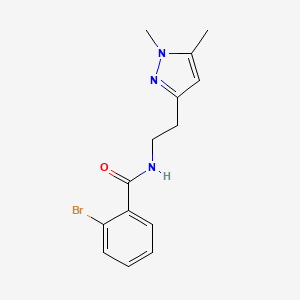
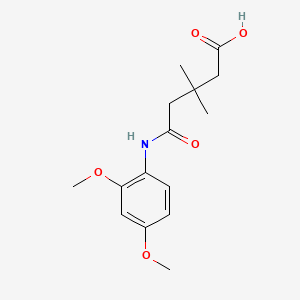
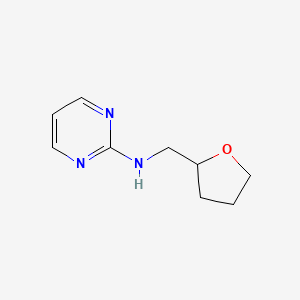
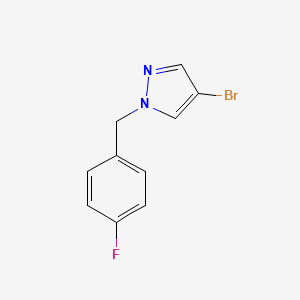

![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)